molecular formula C12H16BBrO2 B1278184 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 68716-49-4

2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1278184
CAS No.: 68716-49-4
M. Wt: 282.97 g/mol
InChI Key: AZCNDGAXOZWQPV-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a boron atom bonded to a 1,3,2-dioxaborolane ring and a 4-bromophenyl group, making it a valuable reagent for forming carbon-carbon bonds in the synthesis of complex organic molecules.

Scientific Research Applications

2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has numerous applications in scientific research:

    Chemistry: It is extensively used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.

    Biology: The compound is used in the synthesis of biologically active molecules, including potential drug candidates.

    Medicine: It plays a role in the development of pharmaceuticals, particularly in the synthesis of intermediates for active pharmaceutical ingredients.

    Industry: The compound is used in the production of advanced materials, including polymers and electronic materials.

Biochemical Analysis

Biochemical Properties

2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a crucial role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with palladium catalysts to facilitate the Suzuki-Miyaura coupling reaction, forming carbon-carbon bonds between aryl or vinyl groups. This compound’s interaction with palladium involves the formation of a palladium-boron complex, which undergoes transmetalation to transfer the aryl group from boron to palladium. This process is essential for the synthesis of pharmaceuticals, agrochemicals, and advanced materials .

Cellular Effects

The effects of this compound on cellular processes are primarily related to its role in synthetic chemistry rather than direct biological activity. Its use in the synthesis of bioactive compounds can indirectly influence cell function. For instance, compounds synthesized using this reagent may affect cell signaling pathways, gene expression, and cellular metabolism. The presence of the bromophenyl group can enhance the compound’s ability to interact with specific cellular targets, potentially leading to changes in cellular behavior .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of a palladium-boron complex during the Suzuki-Miyaura coupling reaction. This complex undergoes oxidative addition, transmetalation, and reductive elimination steps to form the desired carbon-carbon bond. The boron atom in the dioxaborolane ring plays a critical role in stabilizing the intermediate species and facilitating the transfer of the aryl group to the palladium catalyst. This mechanism is essential for the efficient synthesis of various organic compounds .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and reactivity of this compound are crucial for its effectiveness in synthetic reactions. Over time, this compound can undergo degradation, particularly in the presence of moisture or air. Proper storage conditions, such as anhydrous environments and inert atmospheres, are necessary to maintain its stability. Long-term studies have shown that the compound retains its reactivity when stored under appropriate conditions, ensuring consistent performance in synthetic applications .

Metabolic Pathways

The metabolic pathways involving this compound are primarily related to its role in synthetic chemistry rather than direct metabolic activity. Compounds synthesized using this reagent may interact with various enzymes and cofactors in metabolic pathways. For instance, the presence of the bromophenyl group can influence the compound’s interaction with cytochrome P450 enzymes, affecting its metabolism and clearance from the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-studied due to its primary use in synthetic chemistry. Compounds synthesized using this reagent may interact with specific transporters or binding proteins, influencing their localization and accumulation within cells. The bromophenyl group can enhance the compound’s ability to bind to cellular targets, potentially affecting its distribution and activity .

Subcellular Localization

The subcellular localization of this compound is not well-documented due to its primary use in synthetic chemistry. Compounds synthesized using this reagent may be directed to specific cellular compartments or organelles based on their chemical structure and post-translational modifications. The presence of targeting signals or specific binding interactions can influence the compound’s localization and activity within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-bromophenylboronic acid with pinacol in the presence of a dehydrating agent such as toluene or benzene. The reaction is carried out under reflux conditions to facilitate the formation of the dioxaborolane ring.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts, such as palladium acetate or palladium chloride, in the presence of a base like potassium carbonate or sodium hydroxide. The reaction is typically carried out in an organic solvent such as tetrahydrofuran or dimethylformamide.

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or sodium periodate.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Suzuki-Miyaura Coupling: The major products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

    Oxidation and Reduction: The products depend on the specific reagents and conditions used but generally involve the transformation of the boron-containing moiety.

Comparison with Similar Compounds

    Phenylboronic Acid: Another commonly used boron reagent in Suzuki-Miyaura coupling.

    4-Bromophenylboronic Acid: Similar to 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane but lacks the dioxaborolane ring.

    2-(4-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness: this compound is unique due to its stability and reactivity in cross-coupling reactions. The presence of the dioxaborolane ring enhances its solubility and facilitates its use in various organic solvents, making it a versatile reagent in organic synthesis.

Properties

IUPAC Name

2-(4-bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BBrO2/c1-11(2)12(3,4)16-13(15-11)9-5-7-10(14)8-6-9/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZCNDGAXOZWQPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BBrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30444493
Record name 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30444493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68716-49-4
Record name 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30444493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromophenylboronic acid pinacol ester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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